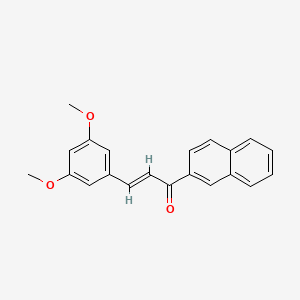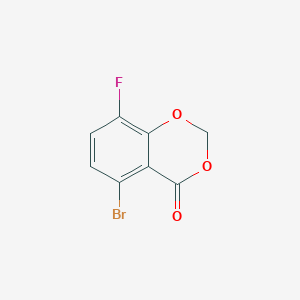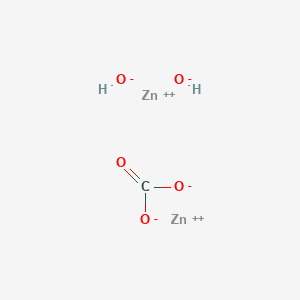
carbonic acid;zinc;dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
炭酸亜鉛二水和物: 炭酸、亜鉛、および水分子を組み合わせた化合物です。炭酸は、二酸化炭素が水に溶解すると生成される弱酸であり、亜鉛は化学や工業におけるさまざまな用途で知られる金属元素です。二水和物は、化合物の各分子に2つの水分子が結合していることを示しています。
準備方法
合成経路と反応条件
炭酸亜鉛二水和物の調製には、通常、亜鉛塩と炭酸の反応が含まれます。一般的な方法の1つは、酢酸亜鉛二水和物を水に溶解し、次に二酸化炭素ガスを導入して目的の化合物を生成することです。反応条件には、通常、化合物の適切な生成を確実にするために、制御された温度とpHを維持することが含まれます。
工業生産方法
炭酸亜鉛二水和物の工業生産には、亜鉛塩を制御された条件下で二酸化炭素と反応させる大型反応器を使用することが含まれる場合があります。このプロセスには、純粋な二水和物を得るための濾過、結晶化、乾燥などの手順が含まれる場合があります。
化学反応の分析
反応の種類
炭酸亜鉛二水和物は、さまざまな化学反応を起こし、これらには以下が含まれます。
酸化還元反応: 亜鉛は酸化還元反応に関与し、反応条件に応じて酸化または還元される可能性があります。
置換反応: この化合物は、他のイオンまたは分子が水または炭酸成分を置換する置換反応を受ける可能性があります。
一般的な試薬と条件
炭酸亜鉛二水和物との反応で使用される一般的な試薬には、酸、塩基、および他の金属塩が含まれます。反応条件には、多くの場合、特定の温度、pHレベル、および溶媒が含まれ、目的の化学変換を促進します。
生成される主な生成物
炭酸亜鉛二水和物を含む反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、化合物を塩酸と反応させると、塩化亜鉛と二酸化炭素が生成される可能性があります。
科学的研究の応用
化学
化学では、炭酸亜鉛二水和物は、さまざまな合成反応における試薬として使用されます。その独自の特性は、他の亜鉛含有化合物の調製において貴重です。
生物学
生物学研究では、この化合物は、酵素触媒作用と細胞過程における役割について研究されています。亜鉛は多くの生物系における必須微量元素であり、炭酸との相互作用は特に興味深いものです。
医学
医学では、炭酸亜鉛二水和物は、潜在的な治療的用途について研究されています。亜鉛は免疫増強特性で知られており、この化合物は、特定の病状の治療における役割について調査される可能性があります。
工業
工業では、炭酸亜鉛二水和物は、化学反応における触媒、コーティングや塗料の成分、および特定の合金の製造における材料など、さまざまな用途で使用されています。
作用機序
炭酸亜鉛二水和物の作用機序には、亜鉛イオンとさまざまな分子標的との相互作用が含まれます。亜鉛は酵素の補因子として作用し、触媒反応を促進することができます。炭酸による二酸化炭素の水和は、化合物が触媒する可能性のある重要な反応であり、pH調節やイオン輸送などのプロセスに役割を果たします。
類似の化合物との比較
類似の化合物
酢酸亜鉛二水和物: 構造は類似していますが、炭酸の代わりに酢酸が含まれています。
炭酸亜鉛: 炭酸の代わりに炭酸イオンが含まれています。
硫酸亜鉛: 硫酸イオンが含まれており、さまざまな産業用途で使用されています。
ユニークさ
炭酸亜鉛二水和物は、炭酸と亜鉛の組み合わせによりユニークであり、これは特定の化学的性質と反応性を付与します。酸塩基反応と酸化還元反応の両方に参加する能力は、科学研究と産業用途において汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
Zinc Acetate Dihydrate: Similar in structure but contains acetate instead of carbonic acid.
Zinc Carbonate: Contains carbonate ions instead of carbonic acid.
Zinc Sulfate: Contains sulfate ions and is used in various industrial applications.
Uniqueness
Carbonic acid;zinc;dihydrate is unique due to its combination of carbonic acid and zinc, which imparts specific chemical properties and reactivity. Its ability to participate in both acid-base and redox reactions makes it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
12011-79-9 |
|---|---|
分子式 |
CH6O5Zn2 |
分子量 |
228.8 g/mol |
IUPAC名 |
carbonic acid;zinc;dihydrate |
InChI |
InChI=1S/CH2O3.2H2O.2Zn/c2-1(3)4;;;;/h(H2,2,3,4);2*1H2;; |
InChIキー |
BLWQLUANVGDADA-UHFFFAOYSA-N |
正規SMILES |
C(=O)(O)O.O.O.[Zn].[Zn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(8S,9S,13S,14S,17S)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12083779.png)
![3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine](/img/structure/B12083781.png)

![Phenol, 4-[(2,2-difluoroethyl)amino]-](/img/structure/B12083792.png)








